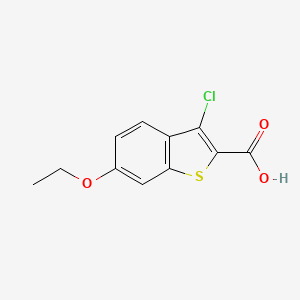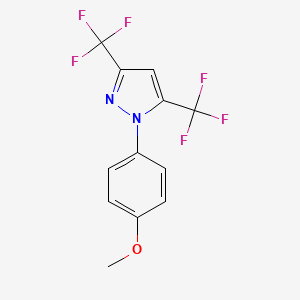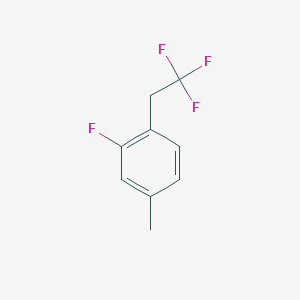
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methyl group, and a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene typically involves the introduction of the fluoro, methyl, and trifluoroethyl groups onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in an acidic medium.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups such as hydroxyl, amino, or nitro groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine: Explored for its potential therapeutic properties. Compounds with similar structures have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The fluoro and trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene: Similar structure but different substitution pattern, leading to variations in reactivity and properties.
1-Fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene: Another isomer with different substitution positions, affecting its chemical behavior and applications.
4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene: Similar compound with a different arrangement of substituents, resulting in distinct physical and chemical properties.
The unique combination of fluoro, methyl, and trifluoroethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H8F4 |
|---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
2-fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-3-7(8(10)4-6)5-9(11,12)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
UJAYEIZHJCDBBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


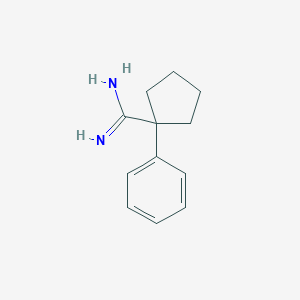
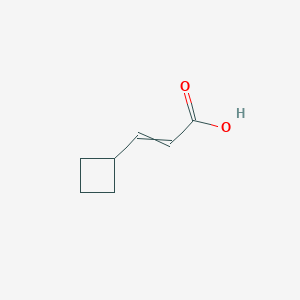
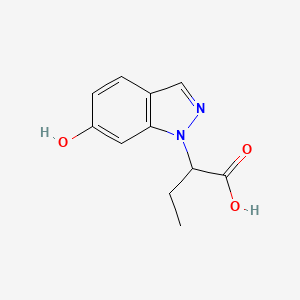
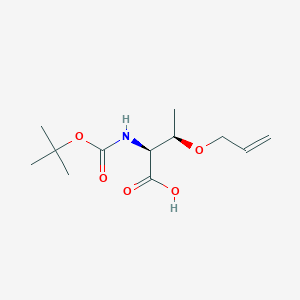
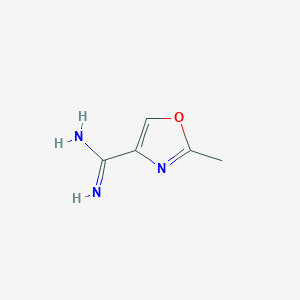
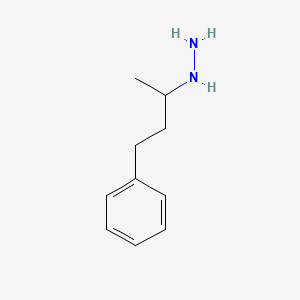
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
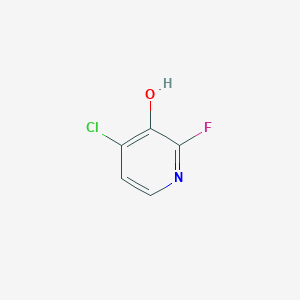
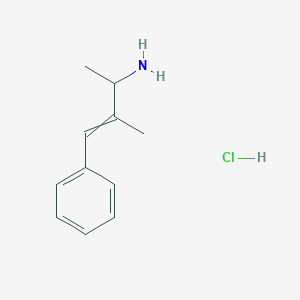

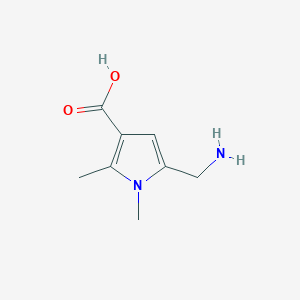
![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
